Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylate
- Ethyl 2-(2,5-Dibromophenyl)-5-methyloxazole-4-carboxylate
- Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate
These compounds share a similar oxazole core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of two chlorine atoms, which can enhance its biological activity and chemical stability.
Properties
Molecular Formula |
C13H11Cl2NO3 |
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Molecular Weight |
300.13 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3 |
InChI Key |
GRVCJVZPRZVGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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